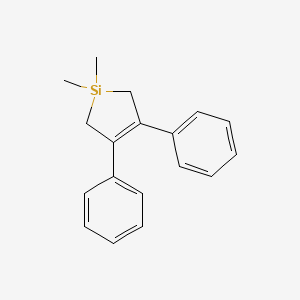
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole core structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications. The presence of phenyl groups and methyl substituents in this compound further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodiphenylsilane with lithium dimethylamide, followed by cyclization to form the silole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Silole oxides.
Reduction: Silole hydrides.
Substitution: Brominated or nitrated silole derivatives.
Scientific Research Applications
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to its unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic properties. The silole core structure allows for efficient electron transport, making it a valuable component in electronic devices. The phenyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. Molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating processes such as charge transfer and energy conversion .
Comparison with Similar Compounds
- 1,1,4,5-Tetramethylindane
- 2-Benzyl-4,5-imidazoline
- 2-Methyl-4,5-dihydroimidazole
Comparison: Compared to these similar compounds, 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole stands out due to its unique silole core structure, which imparts distinct electronic properties. While compounds like 1,1,4,5-Tetramethylindane and 2-Benzyl-4,5-imidazoline also exhibit interesting chemical behaviors, the presence of silicon in the silole core provides enhanced stability and reactivity, making it particularly valuable in electronic and industrial applications .
Properties
CAS No. |
110209-73-9 |
|---|---|
Molecular Formula |
C18H20Si |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C18H20Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
RAUKRHRNXNCNPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


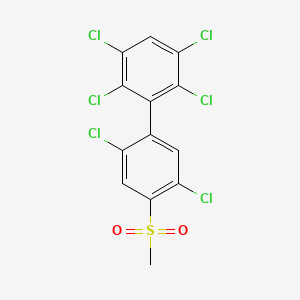
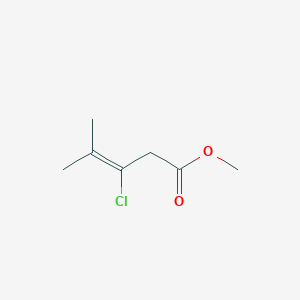

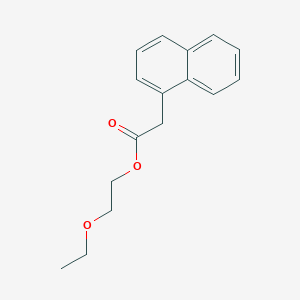
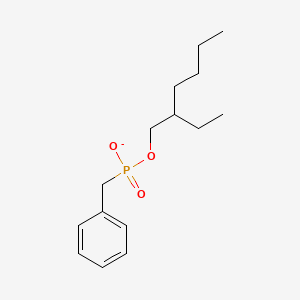
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
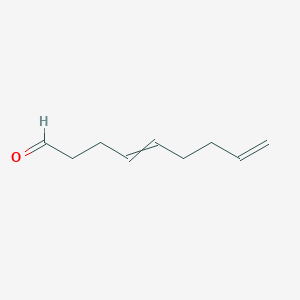
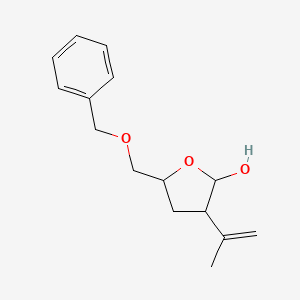


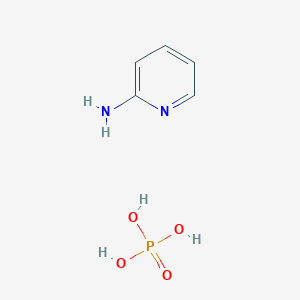
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

